4-Oxo Ticlopidine

Catalog No.
S790174
CAS No.
68559-55-7
M.F
C14H12ClNOS
M. Wt
277.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxo Ticlopidine

CAS Number

68559-55-7

Product Name

4-Oxo Ticlopidine

IUPAC Name

5-[(2-chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4-one

Molecular Formula

C14H12ClNOS

Molecular Weight

277.8 g/mol

InChI

InChI=1S/C14H12ClNOS/c15-12-4-2-1-3-10(12)9-16-7-5-13-11(14(16)17)6-8-18-13/h1-4,6,8H,5,7,9H2

InChI Key

KQQBLQBNIVSMLU-UHFFFAOYSA-N

SMILES

C1CN(C(=O)C2=C1SC=C2)CC3=CC=CC=C3Cl

Synonyms

5-[(2-Chlorophenyl)methyl]-6,7-dihydro-thieno[3,2-c]pyridin-4(5H)-one; USP Ticlopidine Related Compound B;

Canonical SMILES

C1CN(C(=O)C2=C1SC=C2)CC3=CC=CC=C3Cl

Understanding Ticlopidine Metabolism and Pharmacokinetics:

4-Oxo Ticlopidine is a metabolite of Ticlopidine, meaning it's a substance the body produces when Ticlopidine breaks down. Researchers utilize deuterated forms of 4-Oxo Ticlopidine, where some hydrogen atoms are replaced with heavier isotopes called deuterium. This allows scientists to track the metabolism and pharmacokinetics (movement and transformation) of Ticlopidine in the body with greater accuracy. By studying the presence and distribution of these labeled metabolites, researchers can gain insights into Ticlopidine's absorption, distribution, metabolism, and excretion (ADME) profile. This knowledge is crucial for optimizing drug development and ensuring safe and effective medication use.

Reference Standard in Analytical Chemistry:

4-Oxo Ticlopidine serves as a valuable reference standard in analytical chemistry, particularly in mass spectrometry and high-performance liquid chromatography (HPLC). These techniques are used to detect and measure trace amounts of analytes (substances of interest) in various samples, including biological fluids and drug formulations. By comparing the mass-to-charge ratio (m/z) or retention time of an unknown analyte to those of 4-Oxo Ticlopidine, scientists can accurately identify and quantify the presence of Ticlopidine and its metabolites in these samples. This application is essential for drug development, toxicological studies, and therapeutic drug monitoring.

Potential Therapeutic Applications:

While not currently used clinically, some research suggests that 4-Oxo Ticlopidine itself might possess potential therapeutic properties. Studies have explored its role in neuroprotection, particularly its ability to protect brain cells from damage after stroke. However, this research is still in the early stages, and further investigation is needed to determine the safety and efficacy of 4-Oxo Ticlopidine for therapeutic use.

4-Oxo Ticlopidine is a derivative of the well-known antiplatelet agent, Ticlopidine. Its chemical formula is C₁₄H₁₂ClNOS, and it features a thienopyridine structure with a keto group at the fourth position. This compound is recognized for its role in inhibiting platelet aggregation, which is crucial in preventing thrombotic events. The structural uniqueness of 4-Oxo Ticlopidine enhances its pharmacological properties compared to its parent compound, Ticlopidine .

4-Oxo Ticlopidine itself likely doesn't have a significant biological effect. However, understanding its formation and potential interactions with other molecules can provide insights into Ticlopidine's mechanism of action. Ticlopidine inhibits platelet aggregation, which is the clumping together of blood cells that can lead to blood clots. The exact mechanism is still under investigation, but it's believed to involve interactions with a protein called ADP receptor P2Y12 on platelets [].

As a metabolite of Ticlopidine, 4-Oxo Ticlopidine is likely to share some of the safety concerns associated with the parent drug. Ticlopidine can cause serious side effects, including neutropenia (low white blood cell count) and thrombotic thrombocytopenic purpura (TTP, a blood clotting disorder) []. The extent to which 4-Oxo Ticlopidine contributes to these effects is unknown and requires further research.

Primarily related to its biological activity. As a prodrug, it is metabolized into an active form that irreversibly binds to the P2Y12 receptor on platelets. This binding prevents adenosine diphosphate from facilitating platelet aggregation. The metabolic pathway involves cytochrome P450 enzymes, particularly CYP2C19, which plays a significant role in converting 4-Oxo Ticlopidine into its active metabolites .

The primary biological activity of 4-Oxo Ticlopidine lies in its ability to inhibit platelet aggregation. It achieves this by blocking the P2Y12 receptor, leading to decreased fibrinogen binding and subsequent platelet-platelet interactions. This mechanism is crucial in managing conditions like acute coronary syndrome and preventing strokes. The onset of action is typically observed within two days, peaking around six days, and the effects can last several days post-discontinuation .

The synthesis of 4-Oxo Ticlopidine typically involves the following steps:

  • Starting Material: Begin with Ticlopidine or its derivatives.
  • Oxidation Reaction: Utilize oxidizing agents such as potassium permanganate or chromium trioxide to introduce a keto group at the fourth position.
  • Purification: Employ techniques like recrystallization or chromatography to isolate the desired product.

This synthetic route allows for modifications that enhance the compound's antiplatelet properties while maintaining structural integrity .

4-Oxo Ticlopidine is primarily used in clinical settings for its antiplatelet effects. It is applied in:

  • Cardiovascular Medicine: To prevent thrombotic events in patients with a history of stroke or myocardial infarction.
  • Research: As a tool compound to study platelet function and mechanisms of thrombosis.
  • Drug Development: As a lead compound for designing new antiplatelet agents with improved efficacy and safety profiles .

Interaction studies of 4-Oxo Ticlopidine reveal significant pharmacokinetic interactions with other drugs metabolized by cytochrome P450 enzymes, particularly CYP2C19. Co-administration with other medications that are substrates or inhibitors of this enzyme can lead to altered plasma levels of 4-Oxo Ticlopidine, potentially enhancing or diminishing its therapeutic effects. Monitoring these interactions is essential for optimizing patient outcomes during treatment .

Several compounds share structural and functional similarities with 4-Oxo Ticlopidine. Below are some notable examples:

Compound NameStructure TypeUnique Features
ClopidogrelThienopyridineMore selective for P2Y12 receptor; fewer side effects
PrasugrelThienopyridineRapid conversion to active form; more potent
TicagrelorCyclopentyltriazolopyrimidineReversible antagonist; faster onset of action

Uniqueness of 4-Oxo Ticlopidine

4-Oxo Ticlopidine stands out due to its specific keto modification, which may enhance its binding affinity and efficacy compared to other thienopyridine derivatives. While Clopidogrel and Prasugrel are more commonly used in clinical settings, 4-Oxo Ticlopidine's unique metabolic pathway and potential for further modifications make it an interesting candidate for future research and development in antiplatelet therapy .

XLogP3

3.3

UNII

GG3DOK0S6I

Other CAS

68559-55-7

Wikipedia

4-oxo ticlopidine

Dates

Last modified: 08-15-2023

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